3-Acetyl-2-(methylaminosulfonyl)thiophene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-Acetyl-2-(methylaminosulfonyl)thiophene is not directly mentioned in the provided papers. However, the papers discuss related thiophene derivatives which can provide insights into the general behavior and characteristics of thiophene compounds. Thiophenes are a class of heterocyclic compounds that have diverse applications in medicine, chemistry, and food industries. They are known for their aromaticity and can be synthesized through various methods, including Friedel-Crafts and Cross-Coupling reactions .

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps and reactions. For instance, a novel thiophene-containing compound was synthesized by reacting malononitrile with carbon disulfide in the presence of potassium carbonate under reflux in DMF. This was followed by a reaction with chloroacetone and subsequent cyclization . Although the synthesis of 3-Acetyl-2-(methylaminosulfonyl)thiophene is not described, the methods mentioned could potentially be adapted for its synthesis, considering the structural similarities among thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their properties and potential applications. For example, the molecular structure of a related compound was determined using X-ray crystallography and optimized using Density Functional Theory (DFT) calculations. The geometry of the molecule was found to be stabilized by intramolecular interactions, forming a three-dimensional network in the crystal . These techniques could be applied to analyze the molecular structure of 3-Acetyl-2-(methylaminosulfonyl)thiophene to predict its behavior and interactions.

Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions, which are essential for their applications in different fields. The provided papers do not detail specific reactions for 3-Acetyl-2-(methylaminosulfonyl)thiophene, but the synthesis and applications of 2-acetyl thiophene suggest that such compounds can be functionalized and modified to enhance their utility . The reactivity of the acetyl and methylaminosulfonyl groups would be key areas of study for understanding the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The papers describe the use of spectroscopic methods such as FT-IR, NMR, and mass spectrometry to characterize these properties . Additionally, computational methods like DFT and Time-Dependent DFT (TD-DFT) can be used to calculate electronic spectra and intramolecular charge transfer interactions, which are indicative of the compound's reactivity and stability . These methods would be relevant for analyzing the properties of 3-Acetyl-2-(methylaminosulfonyl)thiophene.

Relevant Case Studies

The cytotoxicity assay of a related thiophene compound against PC-3 and HeLa cell lines demonstrated that it was non-toxic, suggesting potential for safe use in biomedical applications . While this does not directly pertain to 3-Acetyl-2-(methylaminosulfonyl)thiophene, it provides a precedent for evaluating the biological activity of thiophene derivatives, which could be relevant for future case studies involving the compound of interest.

科学研究应用

-

Medicinal Chemistry

- Thiophene-based analogs are considered by many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- Suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework . Articaine, used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, is a 2,3,4-trisubstituent thiophene .

-

Industrial Chemistry and Material Science

- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- They are used in the fabrication of organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

-

Synthesis of Thiophene Derivatives

- Novel 3-acetyl-2-aminothiophenes were prepared from cyanoacetone and 1,4-dithianyl-2,5-diols using a modified Gewald reaction .

- The syntheses of the corresponding acetamides, as well as that of 3-acetyl-2-amino-5-nitrothiophene – an interesting building-block for thiophene azo dyes – are reported .

- Detailed spectroscopic investigations (1H-NMR, 13C-NMR, MS, IR) of the obtained compounds are presented .

-

Organic Synthesis

-

Pharmaceutical Industry

- Thiophene derivatives are used in the pharmaceutical industry for the synthesis of drugs .

- For example, Suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework . Articaine, used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, is a 2,3,4-trisubstituent thiophene .

-

Electronics Industry

-

Organic Synthesis

-

Pharmaceutical Industry

- Thiophene derivatives are used in the pharmaceutical industry for the synthesis of drugs .

- For example, Suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework . Articaine, used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, is a 2,3,4-trisubstituent thiophene .

-

Electronics Industry

属性

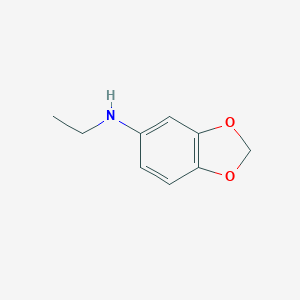

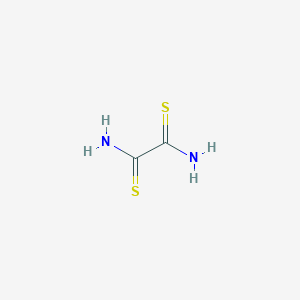

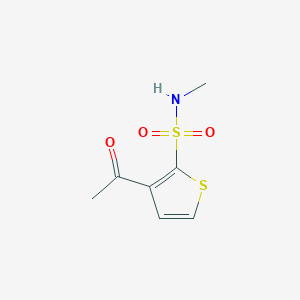

IUPAC Name |

3-acetyl-N-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S2/c1-5(9)6-3-4-12-7(6)13(10,11)8-2/h3-4,8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWLSKTWKAMLMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(SC=C1)S(=O)(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442770 |

Source

|

| Record name | 3-Acetyl-2-(methylaminosulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-2-(methylaminosulfonyl)thiophene | |

CAS RN |

138891-01-7 |

Source

|

| Record name | 3-Acetyl-2-(methylaminosulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。